4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine
CAS No.: 339107-70-9
Cat. No.: VC4956278
Molecular Formula: C21H13Cl2N3O2S
Molecular Weight: 442.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 339107-70-9 |
---|---|
Molecular Formula | C21H13Cl2N3O2S |
Molecular Weight | 442.31 |
IUPAC Name | 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-2-ylpyrimidine |
Standard InChI | InChI=1S/C21H13Cl2N3O2S/c22-16-10-9-14(12-17(16)23)20-19(29(27,28)15-6-2-1-3-7-15)13-25-21(26-20)18-8-4-5-11-24-18/h1-13H |
Standard InChI Key | DWPWJAHCNXMFAP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=N4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The pyrimidine ring serves as the central scaffold, with substitutions at positions 2, 4, and 5 influencing electronic and steric properties. The 3,4-dichlorophenyl group introduces electron-withdrawing effects via chlorine atoms, enhancing the compound’s electrophilicity and potential for π-π stacking interactions . The phenylsulfonyl group at position 5 contributes to polarity and hydrogen-bonding capacity, while the 2-pyridinyl group at position 2 introduces a basic nitrogen atom capable of coordinating metal ions or participating in acid-base reactions .
Molecular Formula and Weight
Synthesis and Reaction Pathways
Conventional Synthetic Routes
Pyrimidine derivatives are typically synthesized via:
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Cyclocondensation: Reaction of 1,3-dicarbonyl compounds with amidines or urea derivatives.
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Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups .
For this compound, a plausible route involves:
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Forming the pyrimidine core using a dichlorophenyl-substituted diamine.
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Sulfonylation at position 5 using phenylsulfonyl chloride.
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Introducing the 2-pyridinyl group via palladium-catalyzed cross-coupling .
Green Chemistry Approaches
Recent advances emphasize solvent-free, ultrasound-assisted methods. For example, polyfluoro-imidazo[1,2-a]pyrimidines were synthesized under ultrasound irradiation in open air, achieving high yields without catalysts . Adapting such methods could reduce reaction times and improve sustainability for the target compound.
Example Protocol (Hypothetical)
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Reactants:
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4-(3,4-Dichlorophenyl)-2-aminopyrimidine
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Phenylsulfonyl chloride
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2-Pyridinylboronic acid
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Conditions:
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Ultrasound irradiation (40 kHz, 30–60 min)
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Solvent-free, 80–100°C
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Physicochemical Properties
Thermal Stability and Phase Behavior
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Melting Point: Predicted >200°C due to aromatic stacking and sulfonyl group rigidity .
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Boiling Point: Estimated ~500°C (extrapolated from similar sulfonated pyrimidines) .
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Density: ~1.5 g/cm³, consistent with halogenated aromatics .
Solubility and Partitioning
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